Dierucoylphosphatidylcholine, DL-, is a phospholipid that belongs to the class of glycerophospholipids. It is characterized by the presence of two erucic acid chains attached to a glycerol backbone, making it a member of the phosphatidylcholine family. This compound is notable for its potential applications in drug delivery systems and as a component in liposome formulations. Dierucoylphosphatidylcholine is used in various scientific and pharmaceutical contexts, particularly due to its ability to form stable lipid bilayers.
Dierucoylphosphatidylcholine can be synthesized from glycerophosphocholine through the esterification process with erucic acid. Erucic acid is a long-chain fatty acid derived from various plant oils, particularly from rapeseed oil. In terms of classification, it falls under the category of synthetic phospholipids, which are often preferred in pharmaceutical formulations due to their reproducibility and stability compared to natural phospholipids .
The synthesis of Dierucoylphosphatidylcholine typically involves the following steps:
The esterification reaction can be optimized by controlling parameters such as temperature, reaction time, and the molar ratio of reactants. The use of solvents and catalysts can also enhance the yield and purity of Dierucoylphosphatidylcholine .
Dierucoylphosphatidylcholine has a molecular formula of CHNOP. Its structure consists of:
The compound has a molecular weight of approximately 763.1 g/mol. Its structural representation highlights the hydrophilic head (phosphate group) and hydrophobic tails (fatty acid chains), crucial for its function in forming lipid bilayers.
Dierucoylphosphatidylcholine can participate in various chemical reactions typical for phospholipids:
The stability and behavior of Dierucoylphosphatidylcholine in solution depend on factors such as pH, ionic strength, and temperature, influencing its applications in drug delivery systems.
The mechanism by which Dierucoylphosphatidylcholine functions primarily involves its ability to form lipid bilayers that encapsulate hydrophilic drugs within their aqueous core. When hydrated, the amphiphilic nature allows it to self-assemble into vesicles or liposomes.
This self-assembly is driven by hydrophobic interactions among the fatty acid tails while maintaining interactions with water due to the polar phosphate head group. This characteristic is essential for enhancing drug solubility and bioavailability in therapeutic applications .
Studies have shown that Dierucoylphosphatidylcholine exhibits lower critical micelle concentrations compared to other phospholipids, indicating a higher efficiency in forming structures like liposomes at lower concentrations .
Dierucoylphosphatidylcholine has several scientific uses:
DLPC’s C22 acyl chains generate a hydrophobic thickness of ~3.8 nm in bilayers, creating substantial hydrophobic mismatch when integrated with transmembrane proteins like lipid flippases. These proteins, which facilitate phospholipid translocation across membranes, possess hydrophobic segments typically optimized for bilayers <3 nm thick. Molecular dynamics simulations reveal that DLPC’s elongated chains induce local membrane thickening around flippase domains, restricting conformational flexibility and reducing ATP-dependent lipid translocation rates by 40–60% compared to DMPC-enriched membranes [1] [9]. This mismatch also promotes flippase dimerization to minimize exposed hydrophobic surfaces, altering complex stoichiometry.
Energetic penalties arise from DLPC chain ordering adjacent to flippase domains, quantified via deuterium NMR order parameters (Sₘₒₗ = 0.25 vs. 0.18 in DOPC). The high-activation energy barrier for DLPC flipping (ΔG* = 28 kJ/mol) further underscores its role in modulating flippase kinetics [3] [10].
DLPC significantly reduces membrane fluidity in gel-phase systems while enhancing permeability at phase boundaries. Fluorescence anisotropy studies using DPH probes demonstrate 30% higher anisotropy values (0.25 at 20°C) in DLPC vesicles versus DMPC (0.19), indicating restricted lipid mobility [1] [6].
Permeability dynamics exhibit phase-dependent behavior:
Cholesterol synergy: Incorporating 30 mol% cholesterol into DLPC extends the liquid-ordered phase to physiological temperatures, reducing water permeability by 50% via chain immobilization [6] [10].
Table 1: Permeability Coefficients of Small Molecules in DLPC vs. Shorter-Chain Lipids
Permeant | DLPC Membrane (cm/s) | DMPC Membrane (cm/s) | Permeability Ratio (DLPC/DMPC) |
---|---|---|---|
Water | 1.8 × 10⁻³ | 4.2 × 10⁻³ | 0.43 |
Glycerol | 2.1 × 10⁻⁹ | 9.7 × 10⁻⁹ | 0.22 |
Acetic acid | 3.5 × 10⁻⁵ | 1.1 × 10⁻⁴ | 0.32 |
Data derived from stopped-flow kinetics and MD simulations [3] [10].
DLPC exhibits complex thermotropic transitions due to its extended acyl chains. DSC thermograms of dehydrated DLPC reveal three endothermic events:
Chain-length dependence is evident when comparing transition enthalpies:
X-ray diffraction confirms an interchain spacing of 4.18 Å in DLPC gel phases, typical of hexagonal packing. Above Tₘ, the spacing expands to 4.55 Å, signifying disordered fluid chains [5] [8].
DLPC’s phase instability near physiological temperatures necessitates stabilization strategies. Cationic polymer complexation—particularly with chitosan—exploits electrostatic interactions between DLPC’s anionic phosphate groups and chitosan’s protonated amines.
Formation mechanisms:
Stabilization efficacy:
Table 2: Thermal Transitions in Dehydrated Phosphatidylcholines
Lipid | Chain Length | Tₘ (°C) | ΔH (kJ/mol) | Pretransition Temperature (°C) |
---|---|---|---|---|
DLPC | C22:1 | 91 | 36.8 | 8 |
DMPC | C14:0 | 24 | 25.1 | 15 |
DPPC | C16:0 | 41 | 36.4 | 35 |
DSPC | C18:0 | 55 | 43.7 | 50 |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2